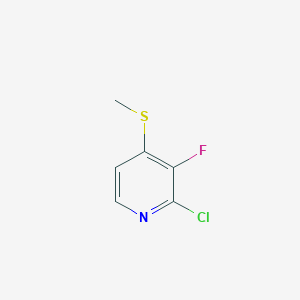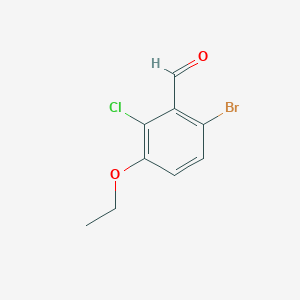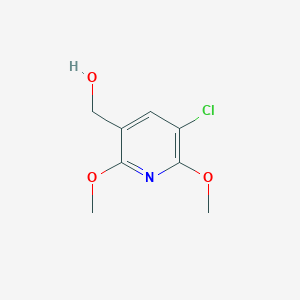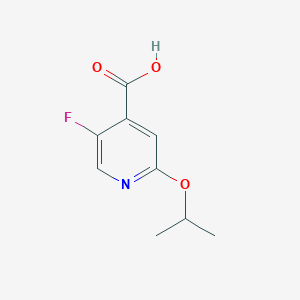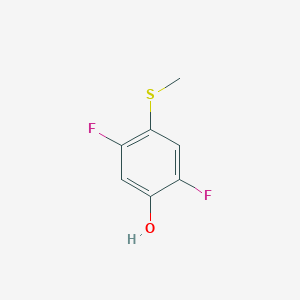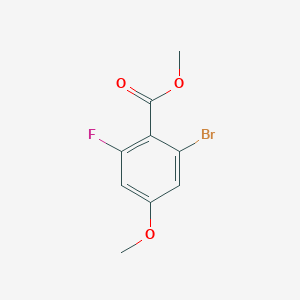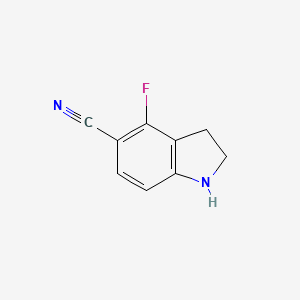
4-Fluoroindoline-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoroindoline-5-carbonitrile (4-FIC) is a novel compound that has recently been studied for its potential applications in both scientific research and drug development. 4-FIC is a small molecule that is composed of a five-membered ring with a nitrogen atom and a fluorine atom attached to it. It has been shown to have a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory activities. 4-FIC has also been studied for its ability to modulate the activity of various enzymes and receptors.
科学的研究の応用
4-Fluoroindoline-5-carbonitrile has been studied for its potential applications in a wide range of scientific research fields. It has been studied for its ability to modulate the activity of various enzymes, including cytochrome P450 enzymes and protein kinases. Additionally, this compound has been studied for its ability to bind to and modulate the activity of various receptors, including G protein-coupled receptors and nuclear receptors. This compound has also been studied for its ability to inhibit the growth of various cancer cell lines, as well as its ability to inhibit the replication of various viruses.
作用機序
Target of Action
It is known that fluorinated heterocycles, which include 4-fluoroindoline-5-carbonitrile, are main components of many marketed drugs .
Mode of Action
It is known that fluorinated heterocycles can have various electron-donating or electron-withdrawing substituents, which significantly affect their anticancer and antimicrobial activities .
Result of Action
This compound has been studied for its anticancer activity . The compound’s cytotoxicity against HeLa cells is believed to involve the induction of cell death by apoptosis . .
実験室実験の利点と制限
One of the major advantages of using 4-Fluoroindoline-5-carbonitrile in lab experiments is its ability to modulate the activity of various enzymes and receptors. Additionally, this compound has been shown to have a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory activities. However, there are some limitations to using this compound in lab experiments. For example, this compound is not very stable in aqueous solutions and can easily degrade over time. Additionally, this compound can be toxic at high concentrations and should be handled with caution.
将来の方向性
There are a number of potential future directions for 4-Fluoroindoline-5-carbonitrile research. For example, further research could be conducted to better understand the exact mechanism of action of this compound. Additionally, further research could be conducted to explore the potential applications of this compound in drug discovery and development. Finally, further research could be conducted to explore the potential therapeutic uses of this compound, such as its use in the treatment of various diseases.
合成法
4-Fluoroindoline-5-carbonitrile can be synthesized through a variety of different methods. The most common method is the condensation reaction between 4-fluorobenzaldehyde and ethyl cyanoacetate. This reaction is usually carried out at room temperature using a catalytic amount of sodium hydroxide. Another method is the reaction between 4-fluorobenzaldehyde and malononitrile, which is usually carried out at higher temperatures. Other methods include the reaction between 4-fluorobenzaldehyde and acrylonitrile, as well as the reaction between 4-fluorobenzaldehyde and ethyl chloroformate.
特性
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-2,12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRZLXRQHMJWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



